![molecular formula C14H31Cl3N4O2 B15305224 bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride](/img/structure/B15305224.png)
bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes may include:
Ring Construction: This involves the formation of the pyrrolidine ring from precursors through cyclization reactions.
Functionalization of Preformed Rings: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.
Industrial production methods may involve optimizing these synthetic routes to achieve high yields and purity under controlled reaction conditions .
Analyse Chemischer Reaktionen
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological processes and interactions.
Industry: It can be used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially modulating their activity. The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidin-2-one: A pyrrolidine derivative with a carbonyl group.
Pyrrolidine-2,5-dione: A pyrrolidine derivative with two carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
The uniqueness of this compound lies in its specific substituents and stereochemistry, which can influence its biological activity and chemical reactivity .
Eigenschaften
Molekularformel |
C14H31Cl3N4O2 |
|---|---|
Molekulargewicht |
393.8 g/mol |
IUPAC-Name |
1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethanone;trihydrochloride |
InChI |
InChI=1S/2C7H14N2O.3ClH/c2*1-6(10)9-3-2-7(4-8)5-9;;;/h2*7H,2-5,8H2,1H3;3*1H/t2*7-;;;/m00.../s1 |
InChI-Schlüssel |
KFOCLPSLEYQSCW-XMLXSDHASA-N |
Isomerische SMILES |
CC(=O)N1CC[C@H](C1)CN.CC(=O)N1CC[C@H](C1)CN.Cl.Cl.Cl |
Kanonische SMILES |
CC(=O)N1CCC(C1)CN.CC(=O)N1CCC(C1)CN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


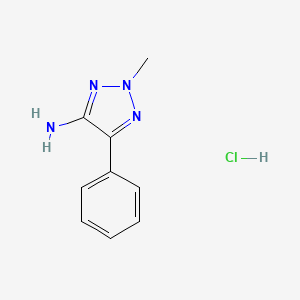
![2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride](/img/structure/B15305154.png)
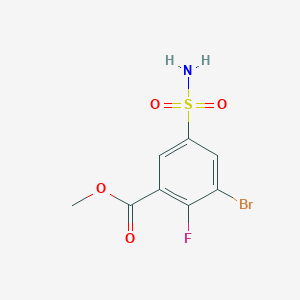
![Tert-butyl 3-{[(2-aminoethyl)amino]methyl}azetidine-1-carboxylate dihydrochloride](/img/structure/B15305163.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B15305167.png)
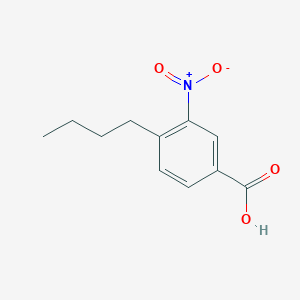


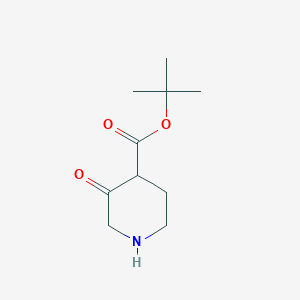
![Tert-butyl 8-hydroxy-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15305210.png)
![1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride](/img/structure/B15305214.png)
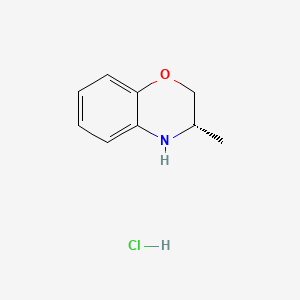
![2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine](/img/structure/B15305231.png)
![2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B15305241.png)
